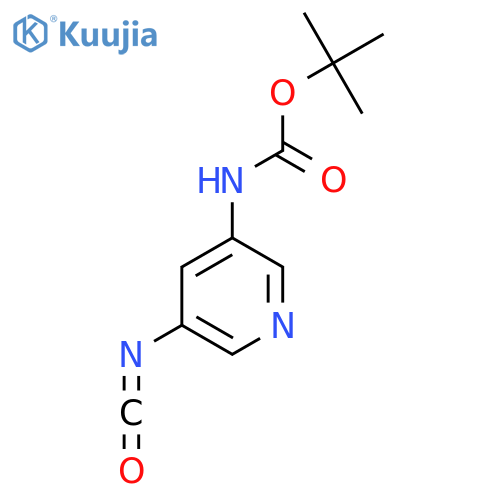

Cas no 2649074-07-5 (tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate)

tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- 2649074-07-5

- tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate

- EN300-1592447

-

- インチ: 1S/C11H13N3O3/c1-11(2,3)17-10(16)14-9-4-8(13-7-15)5-12-6-9/h4-6H,1-3H3,(H,14,16)

- InChIKey: KMEYUUUATRLKOG-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=NC=C(C=1)N=C=O)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 235.09569129g/mol

- どういたいしつりょう: 235.09569129g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 80.6Ų

tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1592447-500mg |

tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate |

2649074-07-5 | 500mg |

$809.0 | 2023-09-23 | ||

| Enamine | EN300-1592447-0.25g |

tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate |

2649074-07-5 | 0.25g |

$774.0 | 2023-07-10 | ||

| Enamine | EN300-1592447-100mg |

tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate |

2649074-07-5 | 100mg |

$741.0 | 2023-09-23 | ||

| Enamine | EN300-1592447-2.5g |

tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate |

2649074-07-5 | 2.5g |

$1650.0 | 2023-07-10 | ||

| Enamine | EN300-1592447-5.0g |

tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate |

2649074-07-5 | 5.0g |

$2443.0 | 2023-07-10 | ||

| Enamine | EN300-1592447-0.1g |

tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate |

2649074-07-5 | 0.1g |

$741.0 | 2023-07-10 | ||

| Enamine | EN300-1592447-0.5g |

tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate |

2649074-07-5 | 0.5g |

$809.0 | 2023-07-10 | ||

| Enamine | EN300-1592447-50mg |

tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate |

2649074-07-5 | 50mg |

$707.0 | 2023-09-23 | ||

| Enamine | EN300-1592447-10.0g |

tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate |

2649074-07-5 | 10.0g |

$3622.0 | 2023-07-10 | ||

| Enamine | EN300-1592447-1.0g |

tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate |

2649074-07-5 | 1.0g |

$842.0 | 2023-07-10 |

tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate 関連文献

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

tert-butyl N-(5-isocyanatopyridin-3-yl)carbamateに関する追加情報

Comprehensive Overview of tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate (CAS No. 2649074-07-5)

The compound tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate (CAS No. 2649074-07-5) is a specialized chemical intermediate gaining attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring both isocyanate and carbamate functional groups, makes it a versatile building block for synthesizing heterocyclic compounds. Researchers are increasingly exploring its applications in drug discovery, particularly for kinase inhibitors and small-molecule therapeutics targeting inflammatory diseases.

Recent trends in high-throughput screening and combinatorial chemistry have amplified interest in this compound. Its pyridine core allows for diverse modifications, enabling the development of novel biologically active molecules. The tert-butyl protecting group enhances stability during synthetic processes, while the isocyanate moiety facilitates efficient coupling reactions—a critical factor in modern medicinal chemistry optimization strategies.

From a synthetic chemistry perspective, 2649074-07-5 demonstrates remarkable reactivity in urea-forming reactions, which are pivotal for creating hydrogen-bonding pharmacophores. This characteristic aligns with current industry demands for compounds that improve drug-target binding affinity. Analytical studies using HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for preclinical research applications.

Environmental and safety considerations for handling tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate follow standard laboratory protocols for isocyanate-containing compounds. Proper storage under inert atmosphere and controlled moisture conditions ensures prolonged shelf life. These handling protocols mirror best practices for similar pharmaceutical intermediates used in GMP-compliant synthesis.

The compound's role in developing next-generation therapeutics is underscored by its appearance in recent patent literature. Several PCT applications describe its utility in creating selective enzyme modulators, particularly for protein kinases involved in cellular signaling pathways. This positions 2649074-07-5 as a valuable asset for structure-activity relationship (SAR) studies in oncology and immunology research.

Supply chain dynamics for this specialty chemical reflect growing demand from contract research organizations (CROs) and academic research institutions. Manufacturers typically provide custom synthesis services with rigorous quality control documentation, including COA (Certificate of Analysis) and stability data. Such services cater to the needs of researchers working on fragment-based drug design and lead compound optimization.

Emerging computational chemistry approaches, including molecular docking simulations, utilize derivatives of tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate to predict binding site interactions. This synergy between synthetic and computational methods exemplifies modern rational drug design paradigms. The compound's logP and polar surface area parameters make it particularly interesting for developing blood-brain barrier permeable candidates.

Regulatory aspects concerning 2649074-07-5 comply with international chemical substance regulations (REACH, TSCA). Its status as a non-controlled substance facilitates global procurement for legitimate research purposes. Documentation packages typically include SDS (Safety Data Sheets) with detailed hazard communication information aligned with GHS standards.

Future research directions may explore its potential in PROTAC (Proteolysis Targeting Chimera) technology, where the isocyanate group could enable novel E3 ligase recruiter conjugations. Such applications would leverage the compound's bifunctional nature to address challenges in targeted protein degradation—a cutting-edge area in drug discovery platforms.

Analytical method development for tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate emphasizes HPLC method validation protocols to ensure accurate quantification in complex matrices. These methods support ADME studies (Absorption, Distribution, Metabolism, Excretion) during pharmacokinetic profiling of derivative compounds. The availability of isotope-labeled analogs further expands its utility in mechanistic studies and metabolite identification.

2649074-07-5 (tert-butyl N-(5-isocyanatopyridin-3-yl)carbamate) 関連製品

- 1170652-81-9(methyl 4-(4-fluoro-1,3-benzothiazol-2-yl)2-(1H-pyrazol-1-yl)ethylcarbamoylbenzoate)

- 890960-54-0(N-(3-methoxyphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine)

- 54864-75-4(methyl 2-hydroxy-3-(methylsulfanyl)propanoate)

- 1786954-25-3((3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine)

- 1291489-25-2(3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one)

- 1806669-54-4(Ethyl 3-carboxy-5-(2-oxopropyl)benzoate)

- 99863-04-4(N-(2-methylpropyl)cyclohexanamine hydrochloride)

- 1159826-64-8(2,8-diazaspiro[4.5]decane;dihydrochloride)

- 1517220-99-3(Glycine, N-(5-hydroxy-1-oxopentyl)-)

- 838887-83-5(8-(2-methoxyethyl)amino-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)